Mogroside IV is a cucurbitane triterpene glycoside predominantly found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo [, , , ]. This fruit has a long history of use in traditional Chinese medicine and as a natural sweetener [, ]. Mogroside IV contributes to the characteristic sweetness of monk fruit, although it is not as intensely sweet as other mogrosides like Mogroside V [, ].
Mogroside IV is primarily extracted from the dried fruit of Siraitia grosvenorii, which has been used in traditional Chinese medicine for centuries. The fruit contains several mogrosides, with mogroside IV being one of the most studied for its sweetening properties.
Mogroside IV belongs to a class of compounds known as triterpenoid glycosides. These compounds are characterized by their structure, which includes a triterpene aglycone and one or more sugar moieties. Mogrosides are classified based on their glycosylation patterns and the specific sugars attached to the aglycone.
The synthesis of mogroside IV can be achieved through enzymatic processes involving glycosylation reactions. Various methods have been developed to optimize the production of mogrosides, including:
Recent studies have reported significant improvements in the synthesis efficiency through enzyme engineering, which enhances the catalytic activity of UGTs by up to 400-fold, allowing for controlled multi-glycosylation routes to produce mogroside IV with high conversion rates .
The enzymatic synthesis typically involves:
Mogroside IV has a complex molecular structure characterized by multiple hydroxyl groups and sugar units. Its chemical formula is , indicating it contains 30 carbon atoms, 50 hydrogen atoms, and 17 oxygen atoms.
Mogroside IV can undergo various chemical reactions, primarily involving hydrolysis and glycosylation:
The efficiency of these reactions can be influenced by factors such as enzyme specificity, reaction time, and substrate concentration. Advanced techniques like mass spectrometry are often employed to analyze reaction products and confirm molecular structures .
The sweetness of mogroside IV is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness without contributing calories.
Studies have shown that mogrosides can be significantly sweeter than sucrose while having negligible caloric content, making them suitable substitutes for sugar in various applications .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize its physical and chemical properties thoroughly .
Mogroside IV has gained attention in various fields due to its beneficial properties:
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